MMP-9 Inhibitory Potency: 2.6-Fold Weaker than 6-Methyl Analog MMP2-IN-3 Under Comparable Recombinant Enzyme Assay Conditions
CAS 477493-60-0 inhibits recombinant human MMP-9 catalytic domain with an IC₅₀ of 68,000 nM (68 μM). Under a comparable recombinant enzyme assay format, the 6-methyl-substituted analog MMP2-IN-3 (CAS 897799-81-4) inhibits MMP-9 with an IC₅₀ of 26,600 nM (26.6 μM), representing a 2.6-fold potency advantage for the methylated analog [1]. This difference is directly attributable to the presence versus absence of a single methyl group at the 6-position of the benzimidazole ring. Researchers requiring stronger MMP-9 suppression should select MMP2-IN-3; those seeking a weaker, potentially more titratable MMP-9 modulator may find the des-methyl compound (CAS 477493-60-0) advantageous.
| Evidence Dimension | MMP-9 catalytic domain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 68,000 nM (68 μM) |
| Comparator Or Baseline | MMP2-IN-3 (CAS 897799-81-4): IC₅₀ = 26,600 nM (26.6 μM) |
| Quantified Difference | 2.6-fold weaker inhibition by target compound (68,000 / 26,600 ≈ 2.56) |
| Conditions | Recombinant human MMP-9 catalytic domain (Phe107–Pro449) expressed in E. coli; substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂. Both compounds tested in comparable fluorogenic peptide cleavage assays curated in ChEMBL/BindingDB. |
Why This Matters
A 2.6-fold potency differential driven by a single methyl group defines a clear SAR decision point: procurement of the wrong analog will yield quantitatively different MMP-9 inhibition in any downstream enzymatic or cellular assay.
- [1] BindingDB BDBM50541076 / ChEMBL CHEMBL4632444. MMP-9 IC₅₀ = 6.80E+4 nM for N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide. Assay: recombinant human MMP-9 catalytic domain, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ substrate. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50541076 View Source
